3,5-Di(methylthio)isothiazole-4-carboxamide

Description

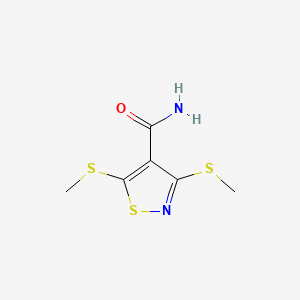

3,5-Di(methylthio)isothiazole-4-carboxamide (CAS: 4886-14-0) is a heterocyclic compound with the molecular formula C₆H₈N₂OS₃ and a molecular weight of 220.34 g/mol . Structurally, it features an isothiazole core substituted with two methylthio (-SMe) groups at positions 3 and 5 and a carboxamide (-CONH₂) group at position 2.

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS3/c1-10-5-3(4(7)9)6(11-2)12-8-5/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXDEAYNLDINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321667 | |

| Record name | 3,5-di(methylthio)isothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-14-0 | |

| Record name | 3,5-Bis(methylthio)-4-isothiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 379558 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4886-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-di(methylthio)isothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Ring Formation

A common approach begins with precursors such as aminocyanacetamide or related cyanoacetamide derivatives, which serve as nitrogen and carbon sources for the isothiazole ring formation. The reaction with carbon disulfide (CS2) is a pivotal step to introduce sulfur atoms and form thiazole intermediates.

Methylthio Group Introduction

The methylthio groups at positions 3 and 5 are typically introduced via methylation of thiol or thio-substituted intermediates using methylating agents such as dimethyl sulfate .

Carboxamide Group Formation

The carboxamide group at position 4 can be introduced by:

- Direct conversion of nitrile precursors to carboxamides via reduction or hydrolysis.

- Coupling reactions of carboxylic acid derivatives with amines using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under inert atmosphere.

For example, thiazole carboxylic acids can be converted to carboxamides by reaction with aniline derivatives, yielding thiazole carboxamide compounds with moderate to good yields (~66%).

Detailed Synthetic Scheme (Based on Literature)

Alternative and Supporting Synthetic Approaches

Oxidative Cyclization

(3+2) Heterocyclization

Alkylation of Hydroxyphenyl Isothiazolecarbonitriles

- Alkylation of 3-methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile with alkyl bromides in acetone yields methylthio-substituted isothiazolecarbonitriles with yields ranging from 66% to 82%.

- This method highlights the feasibility of introducing methylthio groups via nucleophilic substitution.

Research Findings and Optimization Notes

- The methylation step is sensitive to base concentration; optimal NaOH concentration is around 3.5% for highest methylthio substitution yield.

- Direct removal of thiol groups from intermediates is challenging; methylation prior to reduction improves overall yield and purity.

- Coupling reactions to form carboxamides require inert atmosphere and prolonged stirring (up to 48 h) for completion.

- Purification often involves column chromatography, especially for carboxamide derivatives.

- Use of Raney nickel catalyst is effective for reduction steps in the synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Yield Range | Critical Parameters |

|---|---|---|---|---|

| Isothiazole ring formation | Reaction of aminocyanacetamide with carbon disulfide | Aminocyanacetamide, CS2, base | ~95% | Reaction time, temperature control |

| Methylthio substitution | Methylation with dimethyl sulfate | Dimethyl sulfate, NaOH (3.5%) | ~95% | Base concentration, reaction time |

| Carboxamide formation | Reduction or coupling with amines | Raney nickel (reduction), EDCI, DMAP (coupling) | 66–79% | Catalyst activity, inert atmosphere, reaction duration |

| Alternative cyclization | Oxidative cyclization or (3+2) heterocyclization | Iodine, H2O2, copper acetate | Variable (30–90%) | Choice of oxidant, temperature, solvent |

Chemical Reactions Analysis

Functionalization at the 4-Position

The carboxamide group at position 4 is introduced via:

- Nucleophilic substitution of 5-chloro-3-methylisothiazole-4-carbonyl chloride with hydrazine derivatives (e.g., hydrazine hydrate in 2-propanol) .

- Crystallographic confirmation of the carboxamide structure via X-ray diffraction confirms planar geometry and hydrogen-bonding networks .

Methylthio Group Reactivity

The methylthio (-SMe) groups at positions 3 and 5 exhibit distinct reactivity:

- Oxidation : Methylthio groups are oxidized to sulfoxides or sulfones using hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) .

- Nucleophilic displacement : Thiolate ions (e.g., NaSH) can displace methylthio groups in polar aprotic solvents (DMF, DMSO) .

Carboxamide Modifications

- Hydrazide formation : Reaction with hydrazine yields hydrazide derivatives (50–86% yields) under ethanol reflux .

- Schiff base synthesis : Condensation with aldehydes/ketones forms imine derivatives (e.g., 4-methoxybenzylidene analogs) .

Thiazole and Thiadiazole Derivatives

- Cyclocondensation with α-oxodithioesters in the presence of KOH or DBU yields 4-methylthio/ethoxycarbonyl-5-acylthiazoles (Scheme 1) .

- Photochemical permutation under UV light induces skeletal rearrangement to thiazole derivatives .

Biological Activity Correlations

- Anticancer activity : N'-substituted hydrazide derivatives show IC₅₀ values of 10–30 µg/mL against leukemia (MV4-11) and colon adenocarcinoma (LoVo) cell lines .

- Structure-activity relationships (SAR) : Methylthio groups enhance lipophilicity and membrane permeability, critical for bioactivity .

Table 1: Key Reactions of 3,5-Di(methylthio)isothiazole-4-carboxamide

Scientific Research Applications

3,5-Di(methylthio)isothiazole-4-carboxamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Di(methylthio)isothiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-di(methylthio)isothiazole-4-carboxamide with analogs differing in substituents, heterocyclic cores, or synthetic routes. Key data are summarized in Table 1.

Derivatives with Modified Carboxamide Substituents

- N-[4-(Diethylamino)phenyl]-3,5-bis(methylthio)isothiazole-4-carboxamide (47w): Structure: Retains the 3,5-di(methylthio)isothiazole core but replaces the carboxamide’s hydrogen with a 4-(diethylamino)phenyl group. Properties: White solid with a melting point of 138.9–142.2 °C, synthesized via HBTU-mediated coupling . Comparison: The bulky diethylamino group reduces crystallinity (lower melting point) compared to the parent compound, which lacks aromatic substitution.

- 3,5-Bis(methylthio)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)isothiazole-4-carboxamide (SI103): Structure: Carboxamide linked to a chromenone (flavone-derived) moiety. Properties: Yellow solid with a decomposition range of 245.3–270.7 °C, synthesized over 3 days using HBTU/DIPEA . Comparison: The chromenone substituent enhances thermal stability but complicates synthesis (longer reaction time).

Halogenated Isothiazole Analogs

- 3,5-Dichloroisothiazole-4-carboxylic Acid: Structure: Chlorine replaces methylthio groups at positions 3 and 5; carboxylic acid replaces carboxamide. Synthesis: Prepared via hydrolysis of 3,5-dichloro-4-cyanoisothiazole . Comparison: The absence of methylthio groups and presence of chlorine increase electrophilicity, altering reactivity in coupling reactions.

- 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile): Structure: Dimeric isothiazole with bromine and nitrile substituents. Synthesis: Formed via sodium thiocyanate treatment of 3,5-dibromoisothiazole-4-carbonitrile . Comparison: The dimeric structure and nitrile groups distinguish it from monomeric carboxamide derivatives.

Heterocyclic Core Variants

- 5-(Furan-2-yl)oxazole-4-carboxamide (47x): Structure: Oxazole core replaces isothiazole; furan substituent at position 4. Properties: White solid (melting point: 88.2–90.5 °C) .

- 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (25): Structure: Isoxazole core with methylthio and nitro-substituted benzamide groups. Synthesis: Uses palladium-catalyzed C-S coupling . Comparison: The isoxazole core and nitro group introduce distinct electronic effects compared to isothiazole derivatives.

Table 1: Comparative Data for this compound and Analogs

Biological Activity

3,5-Di(methylthio)isothiazole-4-carboxamide (MIT) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by its unique isothiazole ring structure, which contributes to its biological properties. The compound's molecular formula is , and it has a molecular weight of approximately 208.34 g/mol. The presence of methylthio groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

MIT has been extensively studied for its antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for MIT against selected microorganisms, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of MIT have also been a focal point of research. Various studies have explored its effects on different cancer cell lines, revealing promising results.

Case Studies

- Breast Cancer (MCF-7 Cell Line) :

- Colon Cancer (LoVo Cell Line) :

| Cancer Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| LoVo | 30 | Cytotoxicity and apoptosis |

| LoVo/DX | 28 | Overcoming drug resistance |

The mechanisms through which MIT exerts its biological effects involve multiple pathways:

- Apoptosis Induction : Studies indicate that MIT triggers apoptotic pathways in cancer cells, leading to cell death.

- Microtubule Disruption : Similar to other isothiazole derivatives, MIT may act as a microtubule-destabilizing agent, inhibiting cell division and promoting apoptosis .

- Kinase Inhibition : Preliminary research suggests that compounds related to MIT may inhibit key kinases involved in cancer progression, such as MEK1 and MEK2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3,5-Di(methylthio)isothiazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A standard approach involves coupling 3,5-bis(methylthio)isothiazole-4-carboxylic acid with an appropriate amine using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) as a coupling agent in DMF, with DIPEA (N,N-diisopropylethylamine) as a base. For example, a derivative (N-[4-(diethylamino)phenyl]-3,5-bis(methylthio)isothiazole-4-carboxamide) was synthesized with this protocol, yielding a white solid after purification via silica gel column chromatography . Reaction time, temperature (e.g., reflux in acetonitrile for 1–3 minutes), and solvent choice (DMF vs. acetonitrile) critically affect cyclization efficiency and byproduct formation .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., methylthio groups at C3 and C5) and melting point analysis to assess purity. For instance, derivatives like compound 47w showed distinct NMR signals for methylthio groups (δ ~2.6 ppm for S–CH3) and a sharp melting point range (138.9–142.2°C), indicating high crystallinity . LC-MS or HPLC can further quantify impurities, especially if the compound is intended for biological assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer : Focus on modifying the methylthio substituents and the carboxamide moiety. For example:

- Replace methylthio (-SMe) groups with bulkier thioethers (e.g., benzylthio) to enhance lipophilicity and membrane permeability .

- Introduce electron-withdrawing groups (e.g., -NO2, -CN) on the isothiazole ring to modulate electronic effects, potentially improving binding to biological targets like kinases or viral proteases .

- Use computational docking studies to predict interactions with target proteins (e.g., SARS-CoV-2 main protease) before synthesizing analogs .

Q. How should researchers address contradictory data in biological assays (e.g., antiviral vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Validation : Perform dose-dependent assays (e.g., IC50 for antiviral activity vs. CC50 for cytotoxicity) to identify therapeutic windows. For example, related isothiazole derivatives showed antiviral activity at 10 µM but cytotoxicity at 50 µM, suggesting narrow selectivity .

- Assay Reprodubility : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and validate results across multiple replicates.

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false positives from metabolite interference .

Experimental Design Considerations

Q. What strategies are effective in improving the aqueous solubility of this hydrophobic compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the carboxamide to a water-soluble ester (e.g., glycine ester) that hydrolyzes in physiological conditions .

- Nanoformulation : Use liposomes or PEGylated nanoparticles to encapsulate the compound, as demonstrated for structurally similar thiadiazole derivatives .

- Co-solvent Systems : Employ DMSO/PBS mixtures (<5% DMSO) for in vitro assays to prevent precipitation .

Q. How can researchers differentiate between direct target engagement and off-target effects in mechanistic studies?

- Methodological Answer :

- Biochemical Assays : Use purified target proteins (e.g., recombinant kinases) in enzymatic assays to confirm direct inhibition.

- CRISPR Knockout Models : Generate cell lines lacking the putative target protein; loss of compound efficacy suggests on-target activity .

- Chemical Proteomics : Employ affinity-based probes (e.g., photoaffinity labeling) to map binding partners in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.